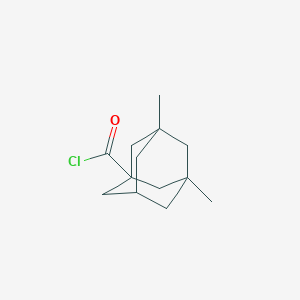
3,5-Dimethyladamantane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyladamantane-1-carbonyl chloride is a specialized chemical compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.75 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . Its unique adamantane structure, characterized by a rigid, diamond-like framework, makes it an interesting subject for various chemical studies.
准备方法
The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride typically involves the treatment of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride . The reaction proceeds as follows:
Starting Material: 3,5-Dimethyladamantane-1-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert atmosphere to prevent moisture from interfering with the reaction.
Product: this compound.
This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound meets research-grade standards.
化学反应分析
3,5-Dimethyladamantane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can yield an amide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethyladamantane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and reducing agents (e.g., LiAlH₄ for reduction). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-Dimethyladamantane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with adamantane frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of molecules that can penetrate the blood-brain barrier.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
作用机制
The mechanism of action of 3,5-Dimethyladamantane-1-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved vary depending on the derivative and its intended application.
相似化合物的比较
3,5-Dimethyladamantane-1-carbonyl chloride can be compared with other adamantane derivatives, such as:
Adamantane-1-carbonyl chloride: Lacks the methyl groups at positions 3 and 5, making it less sterically hindered.
1,3-Dimethyladamantane: Does not have the carbonyl chloride group, making it less reactive in substitution reactions.
1-Adamantanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
The presence of the 3,5-dimethyl groups in this compound provides steric hindrance, which can influence its reactivity and the types of reactions it undergoes. This makes it unique compared to other adamantane derivatives.
属性
IUPAC Name |
3,5-dimethyladamantane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEJREVONLVTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)
![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)
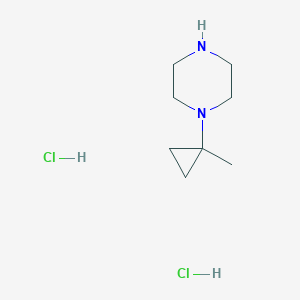
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/new.no-structure.jpg)
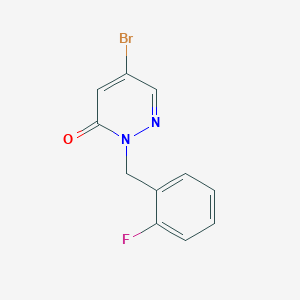
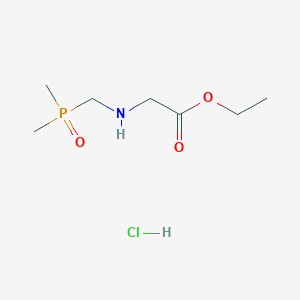
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)
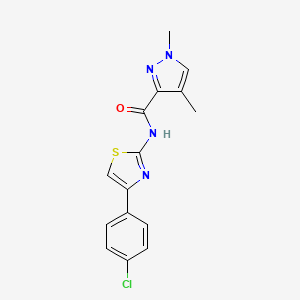
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)
![2-{3-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)
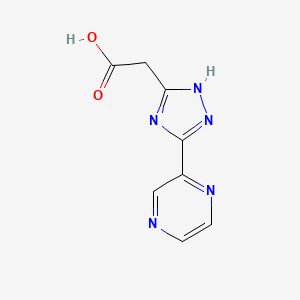
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453973.png)
